
rac 7-Hydroxy Propranolol-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(rac)-7-Hydroxy Propranolol-d5 is a deuterated form of 7-Hydroxy Propranolol, a metabolite of Propranolol. Propranolol is a non-selective beta-adrenergic receptor blocker widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias. The deuterated form, (rac)-7-Hydroxy Propranolol-d5, is used in scientific research to study the pharmacokinetics and metabolism of Propranolol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (rac)-7-Hydroxy Propranolol-d5 involves the incorporation of deuterium atoms into the Propranolol molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of Propranolol can result in the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of (rac)-7-Hydroxy Propranolol-d5 typically involves large-scale synthesis using deuterated reagents and solvents. The process includes:
Reaction Setup: The reaction is set up in a controlled environment to ensure the incorporation of deuterium atoms.
Purification: The product is purified using techniques such as chromatography to obtain a high-purity compound.
Quality Control: The final product is subjected to rigorous quality control tests to ensure the desired level of deuteration and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(rac)-7-Hydroxy Propranolol-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions can be carried out using reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
(rac)-7-Hydroxy Propranolol-d5 is used in various scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Propranolol.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of Propranolol.
Drug Development: Used in the development of new beta-adrenergic receptor blockers and other cardiovascular drugs.
Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques.
Mécanisme D'action
(rac)-7-Hydroxy Propranolol-d5 exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate, blood pressure, and other cardiovascular functions. The molecular targets include:
Beta-1 Adrenergic Receptors: Located primarily in the heart, these receptors mediate the effects of adrenaline and noradrenaline.
Beta-2 Adrenergic Receptors: Found in the lungs and vascular smooth muscle, these receptors also play a role in cardiovascular regulation.
The blocking of these receptors leads to a decrease in heart rate, reduction in blood pressure, and alleviation of symptoms associated with cardiovascular diseases.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxy Propranolol-d5: Another deuterated metabolite of Propranolol with similar pharmacokinetic properties.
Propranolol-d5 Glucuronide: A glucuronide conjugate of Propranolol-d5 used in metabolism studies.
rac-Propranolol-d7: A deuterated form of Propranolol used in similar research applications.
Uniqueness
(rac)-7-Hydroxy Propranolol-d5 is unique due to its specific deuteration pattern, which allows for detailed studies of the metabolic pathways and pharmacokinetics of Propranolol. Its use in scientific research provides valuable insights into the behavior of Propranolol in the body and aids in the development of new therapeutic agents.
Propriétés
Formule moléculaire |
C16H21NO3 |
|---|---|
Poids moléculaire |
280.37 g/mol |
Nom IUPAC |
8-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol |
InChI |
InChI=1S/C16H21NO3/c1-11(2)17-9-14(19)10-20-16-5-3-4-12-6-7-13(18)8-15(12)16/h3-8,11,14,17-19H,9-10H2,1-2H3/i9D2,10D2,14D |
Clé InChI |
ZAVISZICVBECEV-BEHIUOGBSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=C1C=C(C=C2)O)O)NC(C)C |
SMILES canonique |
CC(C)NCC(COC1=CC=CC2=C1C=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


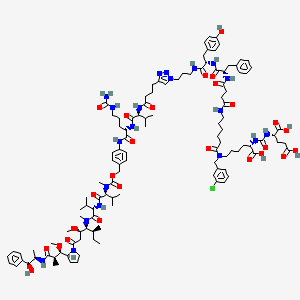

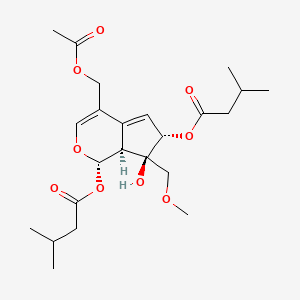
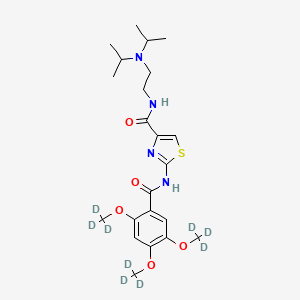
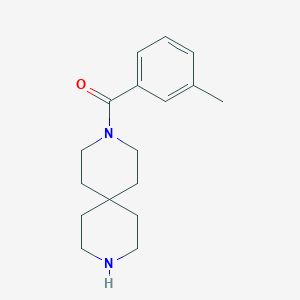

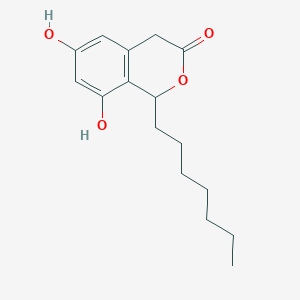
![4-methyl-7-[(5-phenyl-1,2,4-oxadiazol-3-yl)methoxy]chromen-2-one](/img/structure/B12412713.png)
![sodium;[(3R,5R,7R,10S,13R,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12412716.png)
![methyl (6R,9aS)-11-bromo-2-(4-cyanoanilino)-6,9a-dimethyl-4,5,5a,7,8,9-hexahydro-3H-naphtho[2,1-e]benzimidazole-6-carboxylate](/img/structure/B12412718.png)


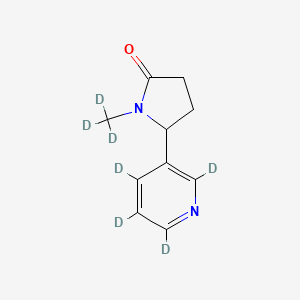
![(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12412765.png)
